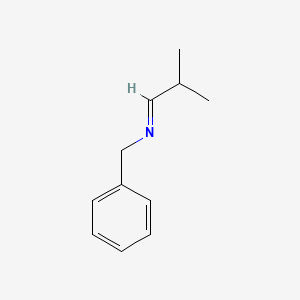

N-benzyl-2-methylpropan-1-imine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22483-21-2 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-benzyl-2-methylpropan-1-imine |

InChI |

InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |

InChI Key |

RBDNYMZMECTVGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=NCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-2-methylpropan-1-imine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-methylpropan-1-imine is an organic compound belonging to the imine class, characterized by a carbon-nitrogen double bond. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development. The N-benzyl moiety is a significant structural feature in medicinal chemistry, often utilized to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] Understanding the characteristics of this compound is therefore valuable for its potential application as a synthetic intermediate and building block in the design of novel therapeutic agents.

Chemical and Physical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[2] It is characterized by the molecular formula C₁₁H₁₅N and a molecular weight of approximately 161.24 g/mol .[2] The compound is miscible with common organic solvents such as dichloromethane and ethyl acetate but is immiscible with water.[2]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N | [2] |

| Molecular Weight | 161.24 g/mol | [2] |

| Appearance | Colorless to pale-yellow liquid | [2] |

| Boiling Point | Estimated 180–190°C | [2] |

| Solubility | Miscible with common organic solvents (e.g., dichloromethane, ethyl acetate); immiscible with water. | [2] |

Synthesis and Reactivity

The primary synthetic route to this compound is the condensation reaction between benzaldehyde and 2-methylpropan-1-amine (isobutylamine).[2] This reaction is typically performed under anhydrous conditions to favor the formation of the imine by removing the water byproduct, often through azeotropic distillation with a solvent like toluene or ethanol, or by using a dehydrating agent.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of imines, primarily centered around the C=N double bond.

-

Hydrolysis: The imine is susceptible to hydrolysis, particularly in acidic media, which cleaves the imine bond to regenerate benzaldehyde and 2-methylpropan-1-amine.[2] This instability necessitates handling and storage under anhydrous conditions.

-

Reduction: The carbon-nitrogen double bond can be readily reduced to form the corresponding secondary amine, N-benzyl-2-methylpropan-1-amine. This transformation is commonly achieved using reducing agents such as sodium borohydride or through catalytic hydrogenation (e.g., H₂/Pd-C).[2] The resulting amine is often a valuable precursor in pharmaceutical synthesis.

-

Oxidation: Treatment with oxidizing agents like hydrogen peroxide can convert the imine to its N-oxide derivative.[2]

Signaling Pathway of Key Reactions

Caption: Key chemical transformations of this compound.

Experimental Protocols

While specific, detailed experimental data for this compound is not widely published, a general procedure for its synthesis can be outlined based on standard imine formation chemistry.

Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of benzaldehyde and 2-methylpropan-1-amine in an anhydrous solvent such as toluene.

-

Reaction: Heat the mixture to reflux (approximately 80-100°C for toluene) and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure this compound.

Spectroscopic Characterization

Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Aromatic protons (phenyl group): ~7.2-7.4 ppm. - Imine proton (-CH=N-): ~8.0-8.5 ppm. - Methylene protons (-N-CH₂-Ar): ~4.6-4.8 ppm. - Methylene protons (-N-CH₂-CH(CH₃)₂): ~3.3-3.5 ppm. - Methine proton (-CH(CH₃)₂): Multiplet. - Methyl protons (-CH(CH₃)₂): Doublet. |

| ¹³C NMR | - Imine carbon (-CH=N-): ~160-170 ppm. - Aromatic carbons: ~127-140 ppm. - Methylene carbon (-N-CH₂-Ar): ~60-65 ppm. - Methylene carbon (-N-CH₂-CH(CH₃)₂): ~70-75 ppm. - Methine carbon (-CH(CH₃)₂): ~28-32 ppm. - Methyl carbons (-CH(CH₃)₂): ~19-22 ppm. |

| IR Spectroscopy | - C=N stretch: ~1640-1690 cm⁻¹. - C-H stretch (aromatic): ~3000-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-3000 cm⁻¹. - C=C stretch (aromatic): ~1450-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺): m/z = 161. - Common fragments: Tropylium ion (m/z = 91) from the benzyl group, and fragments resulting from cleavage of the bonds adjacent to the nitrogen atom. |

Safety and Handling

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid contact with skin and eyes.[3] Do not breathe vapors or mist.[3]

-

Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[4] Due to its sensitivity to hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Incompatibilities: Avoid contact with strong oxidizing agents and acids.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[3] In case of skin contact, wash off immediately with soap and plenty of water.[3] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[3]

Applications in Drug Development

The N-benzyl group is a common structural motif in many biologically active compounds and approved drugs.[1] Its presence can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets, often through cation-π interactions.[1] While specific applications of this compound in drug discovery are not extensively documented, its role as a precursor to N-benzyl-2-methylpropan-1-amine is significant.[2] This secondary amine can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The imine itself can also be used in the synthesis of various heterocyclic compounds.

Conclusion

This compound is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the preparation of N-benzylated amines and other nitrogen-containing compounds relevant to drug discovery. While detailed experimental data is limited, its properties can be inferred from the general chemistry of imines. Further research into this compound and its derivatives may unveil novel applications in medicinal chemistry and materials science.

References

N-benzyl-2-methylpropan-1-imine: A Technical Overview

CAS Number: The Chemical Abstracts Service (CAS) number for N-benzyl-2-methylpropan-1-imine is subject to some ambiguity in public databases. While the CAS number 22483-21-2 has been assigned, it is important to note that some sources may incorrectly associate this compound with the CAS number for its reduced amine form, N-benzyl-2-methylpropan-1-amine (CAS: 42882-36-0). The (E)-isomer of this compound has been assigned the CAS number 155433-32-2 . Researchers are advised to verify the identity of the compound through analytical characterization.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential biological activities based on related compounds. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Boiling Point | Estimated 180–190°C | [1] |

| Solubility | Miscible with common organic solvents (e.g., dichloromethane, ethyl acetate), immiscible with water. | [1] |

Synthesis

The primary synthetic route to this compound is the condensation reaction between benzaldehyde and 2-methylpropan-1-amine (isobutylamine).[1] This reaction, a classic imine formation, involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine.[1]

To drive the equilibrium towards the product, the reaction is typically conducted under anhydrous conditions, with the continuous removal of water.[1] This is often achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent such as toluene.[1]

Synthesis workflow for this compound.

Experimental Protocol: General Procedure for Imine Synthesis via Azeotropic Distillation

The following is a general protocol for the synthesis of an N-benzyl imine, which can be adapted for this compound.

-

Reaction Setup: A round-bottom flask is charged with equimolar amounts of benzaldehyde and 2-methylpropan-1-amine in a suitable solvent (e.g., toluene). The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reaction Execution: The reaction mixture is heated to reflux. The formation of water, a byproduct of the condensation, is monitored as it collects in the graduated arm of the Dean-Stark trap. The reaction is considered complete when no more water is collected.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation to yield the pure imine.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities

Antioxidant Activity of Related N-Benzyl Imine Oxides

A study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides demonstrated their capacity to scavenge free radicals.[2][3] The antioxidant activity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.[4]

| Compound | DPPH Scavenging Activity (% after 60 min) | Reference |

| N-benzyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-imine oxide | 78% | [3] |

| N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | 79-96% | [3] |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | 79-96% | [3] |

| N-benzyl-2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | 79-96% | [3] |

Anti-inflammatory Activity of Related N-Benzyl Imine Oxides

The same study also investigated the anti-inflammatory potential of these compounds by assessing their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.

| Compound | LOX Inhibition IC₅₀ (µM) | Reference |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | 10 | [2][3] |

| N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | 62.5 | [2] |

| N-benzyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-imine oxide | 85 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A fresh solution of DPPH in ethanol (e.g., 0.05 mM) is also prepared.

-

Assay Procedure: An aliquot of the test compound's stock solution is added to the DPPH solution. The mixture is shaken and incubated at room temperature in the dark for a specified time (e.g., 20 or 60 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (containing only DPPH and the solvent).

Experimental Protocol: Lipoxygenase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and a solution of the substrate (e.g., linoleic acid) are prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

Assay Procedure: The test compound is pre-incubated with the enzyme solution at a controlled temperature (e.g., 37°C). The reaction is initiated by the addition of the substrate.

-

Measurement: The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then determined.

Postulated Signaling Pathway Involvement

Based on the observed anti-inflammatory activity of related N-benzyl imine derivatives through the inhibition of lipoxygenase, it is plausible that these compounds could interfere with the arachidonic acid signaling pathway. Lipoxygenases are key enzymes in the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation. By inhibiting LOX, N-benzyl imines could potentially downregulate the production of these pro-inflammatory molecules.

Postulated mechanism of anti-inflammatory action.

It is crucial to emphasize that this proposed mechanism is based on data from structurally similar compounds and requires experimental validation for this compound itself.

Conclusion

This compound is a readily synthesizable imine with potential for further investigation in the fields of medicinal chemistry and materials science. While there is a need for more specific data on its biological activity and a definitive clarification of its CAS number, the information available for related compounds suggests that this class of molecules holds promise for the development of new therapeutic agents, particularly those with antioxidant and anti-inflammatory properties. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. This compound (22483-21-2) for sale [vulcanchem.com]

- 2. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-benzyl-2-methylpropan-1-imine

Introduction: N-benzyl-2-methylpropan-1-imine, also known as N-(2-methylpropylidene)benzylamine, is a chemical compound classified as an imine or, more traditionally, a Schiff base. Imines are characterized by a carbon-nitrogen double bond and are analogous to aldehydes and ketones. This particular imine is a synthetic intermediate, valued for its role in the construction of more complex nitrogen-containing molecules. Its structure incorporates a benzyl group, which provides aromatic stability, and a sterically bulky isobutyl group that influences its reactivity and enhances solubility in nonpolar organic solvents.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and chemical behavior, tailored for professionals in chemical research and drug development.

Molecular Structure and Properties

The molecular structure of this compound features a central imine functional group with a benzyl substituent on the nitrogen atom and an isobutyl group on the carbon atom of the C=N double bond. The nitrogen atom is sp² hybridized, contributing to a planar geometry around the C=N bond with a bond angle of approximately 120°.[1]

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers and Physicochemical Properties

The fundamental properties and identifiers of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| Systematic Name | N-(2-methylpropylidene)benzylamine[1] |

| CAS Number | 22483-21-2[1] |

| Molecular Formula | C₁₁H₁₅N[1] |

| InChI | InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3[1] |

| Property | Value |

| Molecular Weight | 161.24 g/mol [1] |

| Appearance | Colorless to pale-yellow liquid[1] |

| Boiling Point | 180–190°C (estimated)[1] |

| Solubility | Miscible with common organic solvents (e.g., toluene, ethanol, dichloromethane)[1] |

| Immiscible with water[1] | |

| C=N Bond Length | ~1.27 Å[1] |

| Stability | Hygroscopic; prone to hydrolysis under acidic or aqueous conditions[1] |

Synthesis

The primary route for the synthesis of this compound is the condensation reaction between benzaldehyde and 2-methylpropan-1-amine (isobutylamine).[1] This reaction is an equilibrium process where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.

References

In-depth Technical Guide: N-benzyl-2-methylpropan-1-imine Spectral Data

To: Researchers, Scientists, and Drug Development Professionals

Subject: Spectral and Synthetic Overview of N-benzyl-2-methylpropan-1-imine

This document, therefore, provides a detailed, generalized experimental protocol for the synthesis of this compound based on established methods for imine formation. Additionally, it outlines the standard procedures for acquiring the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that would be necessary for its full characterization.

Experimental Protocols

The synthesis of this compound can be achieved through the condensation reaction of isobutyraldehyde and benzylamine. Several effective methods for this type of imine synthesis have been reported, with the primary challenge being the efficient removal of the water byproduct to drive the reaction equilibrium towards the imine product.

Method 1: Azeotropic Distillation using a Dean-Stark Apparatus

This classic method is highly effective for removing water and driving the reaction to completion.

Materials:

-

Isobutyraldehyde

-

Benzylamine

-

Toluene (or another suitable solvent that forms an azeotrope with water, such as benzene or cyclohexane)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

A round-bottom flask is charged with isobutyraldehyde and a slight molar excess of benzylamine (e.g., 1.1 equivalents).

-

Toluene is added as a solvent.

-

The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux. The water-toluene azeotrope will distill, and the water will be collected in the Dean-Stark trap, while the toluene returns to the reaction flask.

-

The reaction is monitored by observing the amount of water collected in the trap. The reaction is complete when no more water is formed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude imine can be purified by distillation under reduced pressure.

Method 2: Synthesis using a Heterogeneous Catalyst

This method offers a more environmentally friendly approach, often requiring milder conditions and easier catalyst removal.

Materials:

-

Isobutyraldehyde

-

Benzylamine

-

Amberlyst® 15 (or another suitable solid acid catalyst)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask, isobutyraldehyde (1 equivalent) and benzylamine (1.1 equivalents) are mixed.

-

A catalytic amount of Amberlyst® 15 is added to the mixture.[1]

-

The reaction is stirred at room temperature under a nitrogen atmosphere.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Once the reaction is complete, the solid catalyst is removed by filtration and washed with a small amount of diethyl ether.[1]

-

The filtrate is concentrated under reduced pressure to yield the crude imine.[1]

-

Further purification can be achieved by vacuum distillation.

Characterization Protocols

Following synthesis and purification, the structure of this compound would be confirmed using the following spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: Samples would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and spectra recorded on a high-field NMR spectrometer. The resulting spectra would be analyzed for chemical shifts, coupling constants, and integration to confirm the presence of the benzyl, isobutyl, and imine moieties.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using an FTIR spectrometer. The key diagnostic absorption band for the imine C=N stretch is expected in the region of 1690-1640 cm⁻¹.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern would be determined using a mass spectrometer, likely with electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak would confirm the compound's elemental composition.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Data Presentation

As no experimentally-derived quantitative spectral data for this compound was found, data tables have been omitted to maintain scientific accuracy. Researchers who successfully synthesize this compound are encouraged to publish their findings to contribute to the scientific literature.

References

N-benzyl-2-methylpropan-1-imine stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of N-benzyl-2-methylpropan-1-imine

Introduction

This compound is an imine compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a C=N double bond, makes it susceptible to specific environmental conditions, influencing its stability and shelf-life. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical and Structural Properties

This compound is a colorless to pale-yellow liquid at room temperature.[1] It is characterized by a planar C=N bond, with the benzyl and 2-methylpropyl groups influencing its steric and electronic properties.[1] Due to its hydrophobic substituents, it is miscible with common organic solvents like dichloromethane and ethyl acetate but immiscible with water.[1]

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Physical State | Colorless to pale-yellow liquid | [1] |

| Boiling Point | Estimated 180–190°C | [1] |

| C=N Bond Length | ~1.27 Å | [1] |

| Nitrogen Hybridization | sp² | [1] |

| Solubility | Miscible with organic solvents (dichloromethane, ethyl acetate); immiscible with water. | [1] |

Chemical Stability Profile

The primary degradation pathway for this compound is hydrolysis. The compound is hygroscopic and particularly sensitive to acidic or aqueous conditions, which can cleave the imine bond.[1]

Hydrolytic Instability

The C=N bond is susceptible to attack by water, a reaction that is catalyzed by acid.[1][2] This process, known as hydrolysis, regenerates the parent aldehyde and amine: benzaldehyde and isobutylamine.[1] The mechanism involves the protonation of the imine nitrogen, followed by nucleophilic attack by water.[2] Due to this reactivity, exposure to moisture or acidic environments will lead to significant degradation of the material.

Caption: Hydrolytic degradation pathway of this compound.

Oxidative Stability

While specific studies on the oxidative degradation of this compound are not detailed in the provided results, imines as a class can be susceptible to oxidation. The presence of atmospheric oxygen, especially under light or in the presence of metal catalysts, can potentially lead to the formation of oxaziridines or other oxidation byproducts. Therefore, minimizing exposure to air is a prudent precautionary measure.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential. The primary goals are to prevent hydrolysis and potential oxidation.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | Source |

| Temperature | 4°C | To slow down potential degradation reactions. | [1] |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent reaction with atmospheric moisture and oxygen. | [1] |

| Container | Tightly sealed, dry container | To protect from moisture due to its hygroscopic nature. | [1] |

| Light | Keep in a dark place | To prevent potential light-induced degradation (general precaution). | [3] |

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial as residual starting materials or byproducts can influence its stability.

Synthesis Route

The compound is typically synthesized via a condensation reaction between benzaldehyde and 2-methylpropan-1-amine (isobutylamine).[1] This reaction is an equilibrium process where the removal of water, often by azeotropic distillation or the use of molecular sieves, drives the reaction toward the imine product.[1]

Caption: Synthesis of this compound via condensation.

Table 3: Typical Synthesis Parameters

| Parameter | Condition | Source |

| Reactants | Benzaldehyde, 2-methylpropan-1-amine | [1] |

| Solvent | Toluene or Ethanol | [1] |

| Temperature | 80–100°C | [1] |

| Typical Yield | 70–85% | [1] |

Purification and Impurities

Post-synthesis, the crude product is purified by fractional distillation under reduced pressure.[1] Potential impurities that could affect stability include:

-

Unreacted Benzaldehyde: Can oxidize to benzoic acid, creating an acidic microenvironment that catalyzes imine hydrolysis.

-

Unreacted 2-methylpropan-1-amine: A basic impurity.

-

Water: Residual water from the reaction or handling can directly lead to hydrolysis.

Experimental Protocols for Stability Assessment

A well-designed stability study is essential to determine the shelf-life and degradation profile of the compound. Below is a representative protocol.

Representative Protocol: HPLC-Based Stability Study

Objective: To quantify the degradation of this compound under accelerated storage conditions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in anhydrous acetonitrile.

-

Aliquots of the stock solution are placed into amber glass vials.

-

For testing hydrolytic stability, a set of samples is spiked with a defined amount of water (e.g., 0.5% v/v).

-

-

Storage Conditions:

-

Store vials under various conditions:

-

Control: 4°C, inert atmosphere.

-

Accelerated: 40°C / 75% Relative Humidity (RH).

-

Photostability: In a photostability chamber according to ICH guidelines.

-

-

-

Time Points:

-

Analyze samples at T=0, 1 week, 2 weeks, 1 month, and 3 months.

-

-

Analytical Method (HPLC):

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Identify and quantify any new peaks corresponding to degradation products (e.g., benzaldehyde).

-

Calculate the percentage of the remaining imine and plot it against time to determine the degradation rate.

-

Caption: Experimental workflow for a typical stability study.

Conclusion

The chemical stability of this compound is primarily dictated by its sensitivity to hydrolysis. Its hygroscopic nature and susceptibility to acid-catalyzed degradation necessitate stringent storage and handling procedures. For optimal preservation, the compound must be stored at refrigerated temperatures (4°C) under an inert atmosphere in tightly sealed, dry containers. Researchers and developers must be aware of potential impurities from synthesis, such as residual water and starting materials, which can compromise the compound's integrity over time. Following the guidelines outlined in this document will help ensure the quality and reliability of this compound for its intended applications in research and development.

References

An In-depth Technical Guide to the Solubility of N-benzyl-2-methylpropan-1-imine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-benzyl-2-methylpropan-1-imine, a key intermediate in various chemical syntheses. This document outlines its solubility in common organic solvents, details relevant experimental protocols for its synthesis and handling, and presents visual diagrams of its synthesis and primary chemical reactions.

Core Concepts: Solubility Profile

This compound is a colorless to pale-yellow liquid at room temperature. Its molecular structure, featuring a benzyl group and an isobutyl moiety, dictates its solubility properties. The presence of the hydrophobic benzyl and isobutyl groups results in the compound being immiscible with water[1]. Conversely, the isobutyl group, in particular, enhances its solubility in nonpolar organic solvents[1].

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Polarity | Solubility |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible[1] |

| Toluene | C₇H₈ | Nonpolar | Expected to be miscible |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be miscible |

| Hexane | C₆H₁₄ | Nonpolar | Expected to be miscible |

| Water | H₂O | Polar Protic | Immiscible[1] |

Experimental Protocols

The synthesis of this compound is a critical process for its utilization in further chemical reactions. The most common and efficient method is the condensation reaction between benzaldehyde and 2-methylpropan-1-amine (isobutylamine).

Synthesis of this compound

Objective: To synthesize this compound via condensation reaction.

Materials:

-

Benzaldehyde

-

2-methylpropan-1-amine (isobutylamine)

-

Toluene or Ethanol (anhydrous)

-

Molecular sieves or Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser (with a Dean-Stark trap if using azeotropic distillation), combine equimolar amounts of benzaldehyde and 2-methylpropan-1-amine in an anhydrous solvent such as toluene or ethanol[1].

-

Dehydration: The removal of water is crucial to drive the reaction equilibrium towards the formation of the imine. This can be achieved by:

-

Azeotropic Distillation: If using toluene, heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Molecular Sieves: If using ethanol, add activated molecular sieves to the reaction mixture to absorb the water produced.

-

-

Reaction Conditions: Heat the mixture to a temperature between 80-100°C with continuous stirring[1].

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials and the appearance of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If molecular sieves were used, filter them out.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound from any unreacted starting materials or by-products. A purity of ≥95% is typically achievable with yields ranging from 70-85%[1].

Storage: this compound is hygroscopic and susceptible to hydrolysis. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 4°C to prevent degradation[1].

Visualizing Chemical Pathways

The following diagrams illustrate the synthesis and key reactions of this compound.

Caption: Synthesis workflow for this compound.

Caption: Key chemical reactions of this compound.

References

An In-depth Technical Guide to N-benzyl-2-methylpropan-1-imine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-2-methylpropan-1-imine is a Schiff base formed from the condensation of benzaldehyde and isobutylamine. This guide provides a comprehensive review of its synthesis, physicochemical properties, and chemical reactivity. While specific biological activities for this compound are not extensively documented in current literature, this review explores the known biological landscape of structurally related imines to highlight potential areas of investigation. This document aims to serve as a foundational resource, consolidating available data and providing detailed experimental methodologies to support further research and application development.

Chemical Properties and Synthesis

This compound, also known as N-isobutylbenzaldimine, is a colorless to pale-yellow liquid at room temperature. It is characterized by the presence of a C=N double bond, which is central to its reactivity. The benzyl group provides aromatic character, while the isobutyl group contributes to its solubility in nonpolar organic solvents.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Boiling Point | Estimated 180–190°C | [1] |

| Solubility | Miscible with common organic solvents (e.g., dichloromethane, ethyl acetate); immiscible with water. | [1] |

| Stability | Hygroscopic; prone to hydrolysis in acidic or aqueous conditions. Recommended storage under an inert atmosphere (N₂ or Ar) at 4°C. | [1] |

Synthesis

The primary synthetic route to this compound is the condensation reaction between benzaldehyde and 2-methylpropan-1-amine (isobutylamine).[1] This reaction is an equilibrium process, and to achieve high yields, the removal of water is crucial. This is typically accomplished through azeotropic distillation.[1]

Materials:

-

Benzaldehyde

-

2-Methylpropan-1-amine (isobutylamine)

-

Toluene (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add benzaldehyde (1.0 molar equivalent) and 2-methylpropan-1-amine (1.1 molar equivalents).

-

Add anhydrous toluene to dissolve the reactants.

-

Heat the mixture to reflux using a heating mantle. The formation of water will be observed in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[1]

dot

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the reviewed literature. However, based on the known structure and general principles of spectroscopy for imines, the expected characteristic signals are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the benzyl and isobutyl groups. The benzylic protons would likely appear as a singlet, while the protons of the isobutyl group would exhibit characteristic splitting patterns (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the nitrogen). The imine proton is expected to be a singlet in the downfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display signals corresponding to the aromatic carbons of the benzyl group, the benzylic carbon, the imine carbon (which would be significantly downfield), and the carbons of the isobutyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional group in this molecule. A strong absorption band characteristic of the C=N stretching vibration is expected in the range of 1690-1640 cm⁻¹. Other expected signals include C-H stretches for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak corresponding to the molecular weight of 161.24 g/mol would be expected. Common fragmentation patterns for benzylamines often involve cleavage at the benzylic position, which could lead to characteristic fragment ions.

Chemical Reactivity

The reactivity of this compound is dominated by the imine functional group.

Hydrolysis

In the presence of acidic aqueous media, the imine bond is susceptible to hydrolysis, which cleaves the molecule back to its original aldehyde and amine components: benzaldehyde and 2-methylpropan-1-amine.[1]

Reduction

The carbon-nitrogen double bond can be readily reduced to form the corresponding secondary amine, N-benzyl-2-methylpropan-1-amine. This transformation can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with hydride reducing agents such as sodium borohydride.[1] The resulting secondary amine is a precursor to various other chemical entities.[1]

dot

Caption: Key reactions of this compound.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies in the scientific literature detailing the biological activities of this compound. However, the broader class of imine-containing compounds is known to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.

For instance, studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which share the N-benzyl imine structural motif, have demonstrated antioxidant and anti-inflammatory properties through the inhibition of soybean lipoxygenase (LOX).[2] This suggests that this compound could be a candidate for similar biological evaluations.

The potential for this compound to serve as a ligand in the synthesis of metal complexes for catalysis is another area of interest.[1]

Given the limited direct biological data, further research is warranted to explore the potential cytotoxic, antimicrobial, and enzyme-inhibitory activities of this compound. Such studies would be crucial in determining its potential for development in the pharmaceutical and agrochemical sectors.

Conclusion

This compound is a readily synthesizable imine with well-defined chemical reactivity. While its synthesis and basic chemical properties are understood, a significant gap exists in the literature concerning its detailed experimental characterization and biological activity. This technical guide consolidates the available information and provides a framework for future research. The exploration of its potential pharmacological activities, guided by the known properties of related imine compounds, represents a promising avenue for future scientific investigation. The detailed protocols and compiled data herein are intended to facilitate such endeavors.

References

Methodological & Application

Application Note: Synthesis of N-benzyl-2-methylpropan-1-imine

Abstract

This document provides a detailed protocol for the synthesis of N-benzyl-2-methylpropan-1-imine, a valuable imine intermediate in organic synthesis. The protocol outlines the direct condensation reaction between benzylamine and isobutyraldehyde. This method is efficient and proceeds under mild conditions, yielding the target imine which can be used in subsequent reactions, such as reduction to form secondary amines or as a ligand in coordination chemistry.[1] This application note is intended for researchers in organic chemistry and drug development, providing a clear methodology, data presentation, and safety guidelines.

Reaction Principle

The synthesis is based on the nucleophilic addition of benzylamine to the carbonyl carbon of isobutyraldehyde, followed by the elimination of a water molecule to form the carbon-nitrogen double bond (C=N) characteristic of an imine. To drive the reaction equilibrium towards the product, the water formed as a byproduct is removed from the reaction mixture using an in-situ drying agent.

Chemical Equation: (C₆H₅)CH₂NH₂ (Benzylamine) + (CH₃)₂CHCHO (Isobutyraldehyde) → (C₆H₅)CH₂N=CHCH(CH₃)₂ (this compound) + H₂O

Materials and Equipment

2.1 Chemicals

| Chemical Name | CAS No. | Formula | Molar Mass ( g/mol ) |

|---|---|---|---|

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 |

| Isobutyraldehyde | 78-84-2 | C₄H₈O | 72.11 |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |

| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | MgSO₄ | 120.37 |

2.2 Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Filter funnel and filter paper

-

Rotary evaporator

-

High-vacuum line with oil pump for distillation (optional)

-

NMR spectrometer for product characterization

Experimental Protocol

3.1 Reaction Setup

-

Assemble a 100 mL round-bottom flask with a magnetic stir bar on a magnetic stirrer.

-

Ensure all glassware is thoroughly dried in an oven before use to minimize water content.

-

Conduct the entire procedure in a well-ventilated fume hood.

3.2 Synthesis Procedure

-

To the round-bottom flask, add benzylamine (5.36 g, 50 mmol) and anhydrous dichloromethane (40 mL).

-

Stir the solution in an ice bath to cool it to 0 °C.

-

Add isobutyraldehyde (3.61 g, 50 mmol) dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, add anhydrous magnesium sulfate (12 g, 100 mmol) to the flask to act as a dehydrating agent.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the suspension vigorously at room temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

3.3 Workup and Purification

-

Upon completion, filter the reaction mixture through a sintered glass funnel or filter paper to remove the magnesium sulfate.

-

Wash the collected solid with a small amount of anhydrous dichloromethane (2 x 5 mL) to recover any residual product.

-

Combine the filtrate and washings.

-

Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator under reduced pressure.

-

The resulting crude product is a colorless to pale-yellow liquid.[1] For many applications, the crude imine is of sufficient purity. For higher purity, the product can be distilled under reduced pressure.

Data Presentation

4.1 Reactant Quantities

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

|---|---|---|---|---|

| Benzylamine | 107.15 | 5.36 | 50 | 1.0 |

| Isobutyraldehyde | 72.11 | 3.61 | 50 | 1.0 |

4.2 Product Yield

| Product Data | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molar Mass ( g/mol ) | 161.24 |

| Theoretical Yield (g) | 8.06 |

| Actual Yield (g) | User to input |

| Percentage Yield (%) | User to calculate |

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods:

-

¹H NMR (CDCl₃): Expect signals for the aromatic protons of the benzyl group, a singlet for the benzylic CH₂ group, a signal for the iminic C-H proton, and signals for the isopropyl group protons.

-

¹³C NMR (CDCl₃): Expect signals for the aromatic carbons, the benzylic carbon, the iminic carbon (C=N), and the carbons of the isopropyl group.

-

IR Spectroscopy: A characteristic strong absorption band for the C=N stretch is expected around 1665 cm⁻¹.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves when handling chemicals.

-

Ventilation: Perform all steps in a certified chemical fume hood to avoid inhalation of volatile and harmful vapors.

-

Chemical Hazards:

-

Isobutyraldehyde: Highly flammable liquid and vapor. Causes eye irritation.[2] Keep away from heat, sparks, and open flames.

-

Benzylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Dichloromethane: Suspected of causing cancer. Handle with extreme care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents down the drain.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for N-benzyl-2-methylpropan-1-imine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-methylpropan-1-imine, a Schiff base derived from the condensation of benzaldehyde and 2-methylpropan-1-amine, presents a valuable scaffold for the development of novel catalytic systems. Its structural features, including the nitrogen lone pair and the steric bulk provided by the isobutyl group, make it a promising candidate as a ligand for transition metal-catalyzed reactions. This document provides an overview of its synthesis, potential applications in catalysis based on the known reactivity of similar imine ligands, and general protocols for its use.

While specific catalytic performance data for this compound is not extensively reported in publicly available literature, its structural motifs suggest potential applications in areas such as asymmetric synthesis and cross-coupling reactions. The following sections outline a general framework for its application and characterization in a research context.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between benzaldehyde and 2-methylpropan-1-amine.[1] This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine C=N double bond.[1]

General Synthetic Protocol

Materials:

-

Benzaldehyde

-

2-methylpropan-1-amine (isobutylamine)

-

Anhydrous toluene or ethanol

-

Molecular sieves (4 Å) or a Dean-Stark apparatus

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1.0 eq) and anhydrous toluene (or ethanol) to dissolve.

-

Add 2-methylpropan-1-amine (1.0-1.2 eq) to the solution.

-

To facilitate the removal of water and drive the reaction to completion, either add activated 4 Å molecular sieves to the reaction mixture or set up a Dean-Stark apparatus.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If molecular sieves were used, filter the mixture.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Boiling Point | ~180-190 °C (extrapolated) | [1] |

| Solubility | Miscible with common organic solvents | [1] |

Potential Catalytic Applications

Based on the extensive research on other imine-containing ligands, this compound could be explored as a ligand in a variety of metal-catalyzed transformations. The nitrogen atom can coordinate to a metal center, and the substituents on the imine can be modified to tune the steric and electronic properties of the resulting catalyst.

Hypothetical Application in Asymmetric Catalysis

Chiral imine ligands are widely used in asymmetric catalysis. While this compound is achiral, it can be used as a precursor to chiral ligands or as a component in a catalytic system where chirality is introduced by another component. For instance, its metal complexes could be utilized in reactions like asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

Experimental Workflow for Catalyst Screening

The following workflow outlines a general procedure for screening the catalytic activity of a newly synthesized metal complex of this compound.

References

Application Notes & Protocols: Reduction of N-benzyl-2-methylpropan-1-imine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of the imine, N-benzyl-2-methylpropan-1-imine, to its corresponding secondary amine, N-benzyl-2-methylpropan-1-amine. Secondary amines are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds. The conversion of imines to amines is a fundamental transformation in organic synthesis. These application notes outline three common and effective methods for this reduction: using sodium borohydride, lithium aluminum hydride, and catalytic transfer hydrogenation. Included are comparative data, detailed step-by-step experimental procedures, and graphical representations of the reaction pathway and general workflow to guide researchers in achieving high-yield synthesis.

Reaction Pathway

The fundamental transformation involves the reduction of the carbon-nitrogen double bond (imine) to a single bond, yielding the secondary amine.

Caption: Chemical reduction of this compound.

Comparison of Common Reduction Methods

The choice of reducing agent is critical and depends on factors such as functional group tolerance, safety, cost, and scale. Below is a summary of common methods for imine reduction.

| Method | Reducing Agent | Typical Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | 1 - 4 hours | 85 - 95 | Mild and selective; compatible with many functional groups like esters and nitriles.[1][2][3] |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether (anhydrous) | 0 to 35 | 1 - 6 hours | 90 - 98 | Very powerful, non-selective reagent; reduces most carbonyls and polar functional groups.[4][5][6] Requires strict anhydrous conditions and careful quenching. |

| Catalytic Hydrogenation | H₂ gas with Pd, Pt, or Ni catalyst | Methanol, Ethanol, Ethyl Acetate | 25 - 50 | 2 - 24 hours | 90 - 99 | Highly efficient and clean. Requires specialized pressure equipment. The benzyl group may be cleaved under harsh conditions (hydrogenolysis).[7] |

| Transfer Hydrogenation | Ammonium Formate or Formic Acid with Pd/C catalyst | Methanol, Ethanol | 25 - 80 | 2 - 12 hours | 88 - 97 | Avoids the need for high-pressure H₂ gas, making it more accessible.[8][9] |

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This method is favored for its mild conditions and high chemoselectivity.

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of imine).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Control the addition rate to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄.

-

Workup:

-

Reduce the volume of methanol using a rotary evaporator.

-

Add diethyl ether or ethyl acetate to the aqueous residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude N-benzyl-2-methylpropan-1-amine. Purify further by column chromatography or distillation if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol uses a powerful reducing agent and requires strict anhydrous conditions.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a dropping funnel, condenser, nitrogen inlet, and magnetic stir bar. Add LiAlH₄ (1.2 eq) to the flask under a nitrogen atmosphere.

-

Add Solvent: Add anhydrous THF via a cannula or syringe to create a suspension of LiAlH₄. Cool the flask to 0 °C using an ice bath.

-

Addition of Imine: Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add the imine solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours, monitoring by TLC. Gentle reflux may be required for complete conversion.

-

Quenching (Fieser Method): Cool the reaction flask to 0 °C. Sequentially and very cautiously add the following dropwise:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

-

'X' mL of 15% NaOH solution.

-

'3X' mL of water. This procedure is designed to produce a granular precipitate that is easy to filter.[6]

-

-

Workup:

-

Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms.

-

Add anhydrous Na₂SO₄ and stir for another 15 minutes.

-

Filter the solids through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.

-

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude secondary amine.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of the target secondary amine.

Caption: General laboratory workflow for imine reduction.

Logic for Selecting a Reducing Agent

The choice between different reducing agents is a critical decision in synthesis planning. The diagram below outlines the key considerations.

Caption: Decision tree for selecting an appropriate reducing agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. Insights into LiAlH4 Catalyzed Imine Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

Application Notes and Protocols: Hydrolysis of N-benzyl-2-methylpropan-1-imine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism, kinetics, and experimental protocols for the hydrolysis of N-benzyl-2-methylpropan-1-imine. This reaction is a fundamental example of imine chemistry, which is crucial in various synthetic and biological processes.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The hydrolysis of an imine, also known as a Schiff base, is the reverse reaction of its formation.[1] The process is typically catalyzed by acid and involves the addition of water across the carbon-nitrogen double bond, ultimately cleaving it to yield an aldehyde (2-methylpropanal) and a primary amine (benzylamine). The reaction is an equilibrium process, and the hydrolysis is favored by using a large excess of water.[2][3]

The acid-catalyzed mechanism proceeds through a series of protonation and nucleophilic attack steps, often abbreviated as PADPED (Protonation – Addition – Deprotonation – Protonation – Elimination – Deprotonation).[1]

The key mechanistic steps are:

-

Protonation: The imine nitrogen is protonated by an acid (H₃O⁺), forming a highly electrophilic iminium ion. This activation step makes the imine carbon more susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the iminium carbon, forming a C-O bond and breaking the C=N pi bond.[2]

-

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This step can occur intermolecularly and results in the formation of a carbinolamine intermediate.[3]

-

Protonation of Nitrogen: The nitrogen atom of the carbinolamine is protonated again, converting the amino group into a good leaving group (a neutral amine).

-

Elimination: The lone pair of electrons on the hydroxyl oxygen pushes down to reform a double bond with carbon, leading to the elimination of the neutral benzylamine molecule.[3]

-

Deprotonation: The resulting protonated carbonyl (an oxonium ion) is deprotonated by water or another base to yield the final aldehyde product, 2-methylpropanal, and regenerate the acid catalyst.[2]

Figure 1. Acid-catalyzed hydrolysis mechanism of this compound.

Kinetics and Influencing Factors

The rate of imine hydrolysis is significantly influenced by the pH of the solution. The reaction rate is generally fastest in mildly acidic conditions, typically around a pH of 4 to 5.[2][4] At very low pH (highly acidic), the concentration of the nucleophile (water) is high, but the amine starting material can become fully protonated, which is unreactive. At high pH (basic conditions), there is insufficient acid to catalyze the reaction effectively by protonating the imine nitrogen.[4]

The rate-determining step of the hydrolysis can also change depending on the pH.[2]

Table 1: Effect of pH on the Rate-Determining Step of Imine Hydrolysis

| pH Range | Condition | Rate-Determining Step | Rationale |

| < 4 | Acidic | Decomposition of the tetrahedral intermediate | The initial attack of water on the protonated imine is fast, but the subsequent steps are slower.[2] |

| 4 - 6 | Mildly Acidic | Attack of water on the protonated imine | Optimal balance between imine protonation and availability of the water nucleophile leads to a maximum reaction rate.[2] |

| > 7 | Neutral / Basic | Attack of water on the neutral imine | The reaction proceeds slowly without acid catalysis; the direct attack of water is the bottleneck.[2] |

Experimental Protocols

Protocol 3.1: General Procedure for Acid-Catalyzed Hydrolysis

This protocol describes a general method for the hydrolysis of this compound using a dilute acid catalyst.

Materials:

-

This compound

-

Tetrahydrofuran (THF) or other suitable organic solvent

-

1 M Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

-

Rotary evaporator

Procedure:

-

Dissolve the this compound (1.0 equivalent) in a suitable solvent such as THF in a round-bottom flask.

-

Add an excess of 1 M aqueous HCl (e.g., 5-10 equivalents). The use of a large excess of water drives the equilibrium toward the hydrolysis products.[3]

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy (see Protocol 3.2).

-

Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture (2-methylpropanal and benzylamine).

-

Purify the products if necessary using column chromatography or distillation.

Protocol 3.2: Monitoring Reaction Progress by ¹H NMR Spectroscopy

This protocol outlines how to monitor the conversion of the starting imine to the aldehyde product.

Figure 2. Experimental workflow for monitoring imine hydrolysis via ¹H NMR spectroscopy.

Procedure:

-

At regular time intervals (e.g., t = 0, 15 min, 30 min, 1 hr), withdraw a small aliquot (~0.1 mL) from the reaction mixture.

-

Immediately quench the aliquot by diluting it in an NMR solvent (e.g., CDCl₃) that contains a small amount of a neutralizing agent like solid NaHCO₃ to stop the reaction.

-

Filter the small sample through a pipette containing a cotton plug to remove solids and transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Analyze the spectrum by comparing the integration of a characteristic peak of the starting imine (e.g., the imine proton, -CH=N-) with a characteristic peak of the aldehyde product (e.g., the aldehyde proton, -CHO).[6]

-

Calculate the percent conversion based on the relative integrals of these peaks.

Data Presentation

Table 2: Characteristic ¹H NMR Chemical Shifts for Reaction Monitoring

| Compound | Proton | Expected Chemical Shift (δ, ppm in CDCl₃) |

| This compound (Starting Material) | Imine H (-H C=N-) | ~7.5 - 8.0 (singlet) |

| Benzyl CH₂ (-CH₂ -Ph) | ~4.6 - 4.8 (singlet) | |

| Methine H (-CH (CH₃)₂) | ~2.5 - 2.8 (multiplet) | |

| 2-methylpropanal (Product) | Aldehyde H (-CHO ) | ~9.6 - 9.8 (doublet) |

| Methine H (-CH (CH₃)₂) | ~2.3 - 2.6 (multiplet) | |

| Benzylamine (Product) | Benzyl CH₂ (-CH₂ -Ph) | ~3.8 - 4.0 (singlet) |

Note: These are approximate chemical shifts and may vary based on solvent and concentration.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. KINETIC ANALYSIS OF IMINE AND HYDRAZONE HYDROLYSIS IN A PHYSIOLOGICALLY RELEVANT CONTEXT | Global Journal of Chemistry, Biology and Physics (GJCBP) [zapjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

experimental procedure for N-benzyl-2-methylpropan-1-imine formation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N-benzyl-2-methylpropan-1-imine, a Schiff base formed through the condensation reaction of benzylamine and isobutyraldehyde. Imines are crucial intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. This protocol outlines a robust and efficient method using azeotropic distillation to drive the reaction to completion, yielding a high-purity product. The procedure is suitable for laboratory-scale synthesis and can be adapted for various research and development applications.

Reaction Scheme

The formation of this compound is a reversible condensation reaction between a primary amine (benzylamine) and an aldehyde (isobutyraldehyde).[1][2] Water is eliminated during the reaction, and its removal is essential to shift the equilibrium toward the imine product.[2]

Chemical Equation:

Benzylamine + Isobutyraldehyde → this compound + Water

C₇H₉N + C₄H₈O → C₁₁H₁₅N + H₂O

Experimental Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound based on the protocol described below.

| Parameter | Value / Description | Reference |

| Reactants | Benzylamine, Isobutyraldehyde | [3] |

| Solvent | Toluene | [2][4] |

| Apparatus | Dean-Stark for azeotropic water removal | [2] |

| Temperature | Reflux (~110-115 °C) | [2] |

| Reaction Time | 4-6 hours (or until water collection ceases) | [2] |

| Catalyst | None (thermal) or optional acid catalyst (p-TsOH) | [2][4] |

| Expected Yield | 75-90% | [4] |

| Product Form | Colorless to pale-yellow liquid | [4] |

| Molecular Weight | 161.24 g/mol | [4] |

| Purification | Vacuum Distillation | [4] |

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 0.1 mole scale using a Dean-Stark apparatus for efficient water removal.

3.1 Materials and Equipment

-

Chemicals:

-

Benzylamine (≥99%)

-

Isobutyraldehyde (2-methylpropanal, ≥99%)

-

Toluene (anhydrous)

-

Magnesium Sulfate (MgSO₄, anhydrous)

-

Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

-

Equipment:

-

250 mL three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

3.2 Procedure

-

Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a glass stopper. Ensure all glassware is dry. The setup should be placed in a fume hood.

-

Reagent Addition:

-

To the flask, add benzylamine (10.72 g, 0.1 mol) and anhydrous toluene (100 mL).

-

Begin stirring the solution.

-

Slowly add isobutyraldehyde (7.21 g, 0.1 mol) to the flask. An initial mild exothermic reaction may be observed.

-

-

Condensation Reaction:

-

Heat the mixture to reflux using the heating mantle. Toluene will begin to boil at approximately 111°C.

-

Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by observing the collection of water in the graduated arm of the Dean-Stark trap. The reaction is considered complete when water no longer collects.[2]

-

-

Work-up:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

-

Purification:

3.3 Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=N imine bond stretch (typically ~1640-1690 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight (161.24 g/mol ).[4]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Isobutyraldehyde and benzylamine are irritants. Avoid inhalation and contact with skin and eyes.

-

Toluene is flammable and toxic. Handle with care and avoid ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Purification of N-benzyl-2-methylpropan-1-imine by Distillation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of N-benzyl-2-methylpropan-1-imine, a common intermediate in organic synthesis. The primary method of purification highlighted is fractional distillation under reduced pressure, which is essential for isolating the imine from starting materials and byproducts. Due to the compound's thermal sensitivity, vacuum distillation is the recommended approach to prevent degradation. This guide covers the synthesis of the crude imine, its subsequent purification by vacuum distillation, and relevant safety and handling precautions.

Introduction

This compound, also known as N-benzylisobutylimine, is a Schiff base formed from the condensation of benzaldehyde and 2-methylpropan-1-amine (isobutylamine). Imines are versatile intermediates in organic chemistry, participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The purity of the imine is crucial for the success of subsequent synthetic steps. Post-synthesis purification is typically achieved through fractional distillation under reduced pressure.[1] This application note provides a comprehensive guide to this purification process.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for safe handling and for designing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Boiling Point (est.) | 180–190°C (at atmospheric pressure) | [1] |

| Solubility | Miscible with common organic solvents (e.g., dichloromethane, ethyl acetate); immiscible with water. | [1] |

| Stability | Hygroscopic; prone to hydrolysis under acidic or aqueous conditions. | [1] |

Note: The atmospheric boiling point is an estimation, and distillation should be performed under vacuum to lower the boiling temperature and prevent decomposition.

Experimental Protocols

The purification of this compound is typically preceded by its synthesis. The following sections detail both the synthesis of the crude product and its subsequent purification by vacuum distillation.

Synthesis of Crude this compound

The synthesis involves a condensation reaction between benzaldehyde and 2-methylpropan-1-amine. The removal of water is critical to drive the reaction equilibrium towards the product.

Materials:

-

Benzaldehyde

-

2-Methylpropan-1-amine (Isobutylamine)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Anhydrous magnesium sulfate or molecular sieves

-

Round-bottom flask

-

Dean-Stark apparatus (if using azeotropic removal)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Protocol:

-

Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

-

To the flask, add benzaldehyde and a suitable solvent such as toluene.

-

Slowly add a slight molar excess of 2-methylpropan-1-amine to the stirred solution.

-

If not using a Dean-Stark apparatus, add a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

-

Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected.

-